Molecular Weight and Calculated LogP Differentiation vs. Closest Commercial Analog (CAS 338418-74-9)
The target compound (MW 277.32 g/mol; XLogP3-AA 2.5) is substantially smaller and less lipophilic than its 3-chloro-5-trifluoromethyl analog, N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinylsulfanyl)ethanehydrazonamide (CAS 338418-74-9; MW 361.77 g/mol). The 84.45 g/mol molecular weight reduction and the absence of the highly lipophilic trifluoromethyl group result in a markedly lower computed logP, which directly influences solubility, permeability, and metabolic clearance profiles [1]. For oral bioavailability or CNS-targeted programs where lower molecular weight and moderate lipophilicity are critical parameters, this compound offers a differentiated starting point.
| Evidence Dimension | Molecular Weight (MW) and Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 277.32 g/mol; XLogP3-AA: 2.5 |
| Comparator Or Baseline | N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinylsulfanyl)ethanehydrazonamide (CAS 338418-74-9): MW 361.77 g/mol; XLogP3-AA not publicly computed, but predicted ~3.5–4.0 based on trifluoromethyl and chloro contributions |
| Quantified Difference | ΔMW = 84.45 g/mol (target is 23.3% smaller); estimated ΔXLogP3-AA ≈ 1.0–1.5 log units lower |
| Conditions | Computed physicochemical properties: MW from molecular formula; XLogP3-AA from PubChem 2025.09.15 release [1]; comparator MW from vendor-certified molecular formula . |
Why This Matters
For procurement decisions in early drug discovery, a 23% lower molecular weight and ~1–1.5 log unit lower lipophilicity can translate to improved aqueous solubility, reduced non-specific protein binding, and more favorable pharmacokinetic profiles, making this compound a strategically distinct choice for fragment-based or lead-like screening libraries.
- [1] PubChem Compound Summary for CID 5175732. National Center for Biotechnology Information (2026). View Source
